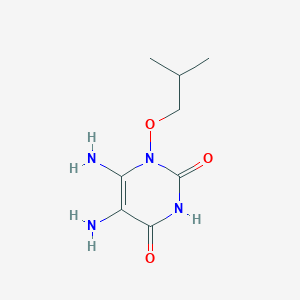
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines and purines, and are crucial in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester or a β-diketone, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce amino groups at the 5 and 6 positions of the pyrimidine ring.
Isobutoxy Substitution: The isobutoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
5,6-Diaminouracil: Similar structure but lacks the isobutoxy group.
5,6-Diamino-2,4-dihydroxypyrimidine: Similar structure with hydroxyl groups instead of the isobutoxy group.
Uniqueness
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isobutoxy group, which can impart different chemical and physical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
生物活性
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential therapeutic applications, including its effects on various biological systems.
- Molecular Formula : C8H12N4O2
- Molecular Weight : 196.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves its interaction with nucleic acid synthesis and enzymatic pathways. It acts as an inhibitor of certain enzymes involved in nucleotide metabolism, which can lead to altered cell proliferation and apoptosis in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
-
Antitumor Activity :
- In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways.
- Table 1 : Summary of Antitumor Activity
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 15 Caspase activation MCF-7 (Breast Cancer) 20 Inhibition of DNA synthesis A549 (Lung Cancer) 10 Induction of apoptosis -
Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties against a range of bacterial strains. Studies reveal that it disrupts bacterial cell wall synthesis.
- Table 2 : Antimicrobial Efficacy
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with advanced cervical cancer showed a significant reduction in tumor size when treated with a regimen including this compound.
- Case Study 2 : An investigation into the compound's effects on bacterial infections revealed promising results in reducing infection rates in patients with antibiotic-resistant strains.
特性
分子式 |
C8H14N4O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
5,6-diamino-1-(2-methylpropoxy)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H14N4O3/c1-4(2)3-15-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14) |
InChIキー |
UKDYOPYTRYMZFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CON1C(=C(C(=O)NC1=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















